N6-Aminohexyl-ATP Preserves Actin Nucleotide-Binding Pocket Accessibility: Direct Structural Comparison vs. EDA-ATP and γ-Aminohexyl-ATP
Crystallographic and structural modeling demonstrates that N6-(6-Amino)hexyl-ATP positions its conjugated fluorophore outward from the actin nucleotide-binding pocket, whereas EDA-ATP (modification at the ribose 2′(3′)-O position) and γ-[(6-Amino)hexyl]-ATP (modification at the terminal phosphate) direct their fluorophores toward the protein interior, creating steric clash that impairs binding [1]. The structural overlay of N6-(6-Amino)hexyl-ATP-ATTO-488-actin complex (PDB 6YP9) with unlabeled ATP-actin (PDB 3DAW) shows near-identical protein conformations and nucleotide positioning, confirming that the N6 modification does not distort the binding site architecture [2].
| Evidence Dimension | Spatial orientation of conjugated fluorophore relative to actin nucleotide-binding pocket |
|---|---|
| Target Compound Data | Fluorophore projects outward from pocket; protein structure and nucleotide position nearly identical to unlabeled ATP-actin complex |
| Comparator Or Baseline | EDA-ATP (ribose modification): fluorophore points toward actin interior, probable steric clash; γ-[(6-Amino)hexyl]-ATP (phosphate modification): fluorophore points toward actin interior, probable steric clash |
| Quantified Difference | Qualitative structural determination: outward vs. inward fluorophore orientation; PDB structures 6YP9 (target) and 3DAW (ATP control) overlay with near-identical conformation |
| Conditions | X-ray crystallography of rabbit muscle actin complexes; structural modeling and cut-through view analysis of ATP modifications |
Why This Matters
This structural compatibility enables fluorescent actin probes that bind without perturbing native protein conformation, a prerequisite for quantitative live-cell imaging and single-molecule studies of actin dynamics.
- [1] Colombo J, Antkowiak A, Kogan K, Kotila T, Elliott J, Guillotin A, Lappalainen P, Michelot A. A functional family of fluorescent nucleotide analogues to investigate actin dynamics and energetics. Nature Communications. 2021;12:548. Fig. 1c. View Source
- [2] Colombo J, Antkowiak A, Kogan K, Kotila T, Elliott J, Guillotin A, Lappalainen P, Michelot A. A functional family of fluorescent nucleotide analogues to investigate actin dynamics and energetics. Nature Communications. 2021;12:548. Fig. 1f. View Source
